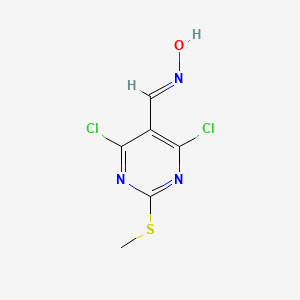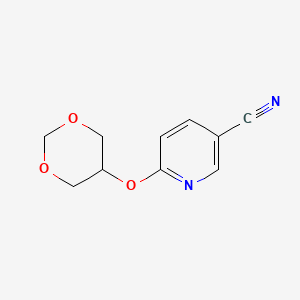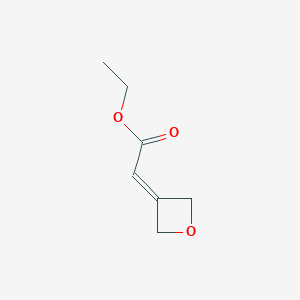
Ethyl 2-(oxetan-3-ylidene)acetate
Descripción general
Descripción
Ethyl 2-(Oxetan-3-ylidene)acetate is a compound used in the treatment of cancer . It has a molecular weight of 142.15 and its IUPAC name is ethyl 3-oxetanylideneacetate .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-Oxetanone and Triethyl phosphonoacetate . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of this compound is C7H10O3 . The InChI code is 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid that is colourless to light yellow . It has a density of 1.228g/cm3 , a boiling point of 207.1ºC at 760 mmHg , and a flash point of 78ºC . It should be stored sealed in dry conditions, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactivity
Ethyl 2-(oxetan-3-ylidene)acetate and similar compounds are used in various chemical syntheses. For instance, methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond, creating 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, the title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, has been observed to form six-membered 1,3-dithiane rings with a twist-boat conformation (Boukhedena et al., 2018).
2. Role in Polymerization and Material Science
This compound derivatives play a significant role in polymerization and material science. The silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate have been utilized to afford oxetane/azetidine containing spirocycles (Jones et al., 2016). These compounds are important for creating specialized polymers and materials with unique properties.
3. Structural and Optical Properties in Chemistry
Research has also focused on the structural and optical properties of derivatives of this compound. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, displayed solid-state fluorescence (Chunikhin & Ershov, 2021). This research is pivotal in developing new fluorescent materials for various applications.
4. Use in Biological Activity Studies
Moreover, this compound derivatives have been synthesized for potential biological activities. For instance, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been studied for their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities in vitro and in laboratory animals (Gurevich et al., 2020). This illustrates the compound's potential in medical and pharmaceutical research.
5. Catalysis and Reaction Mechanisms
This compound and its derivatives have been employed in studying catalysis and reaction mechanisms. An example is the efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts, where imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), were used as catalysts in the transesterification involving various esters and alcohols (Grasa et al., 2003).
Safety and Hazards
Ethyl 2-(Oxetan-3-ylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Ethyl 2-(oxetan-3-ylidene)acetate is a CBL-?B inhibitor . CBL-?B is a type of protein that plays a crucial role in cellular processes such as signal transduction, protein ubiquitination, and degradation .
Mode of Action
It is known that the compound interacts with its target, cbl-?b, inhibiting its function . This inhibition can lead to changes in cellular processes, potentially altering cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of CBL-?B. CBL-?B is involved in several cellular pathways, including signal transduction and protein degradation . By inhibiting CBL-?B, this compound may disrupt these pathways, leading to downstream effects on cell growth and division .
Result of Action
The result of this compound’s action is likely related to its inhibition of CBL-?B. By inhibiting this protein, the compound could potentially alter cell growth and division . This could have significant effects at the molecular and cellular levels, potentially leading to the treatment of certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the presence of other molecules, the pH of the environment, temperature, and more. For instance, the compound is recommended to be stored in a dry environment, under -20°C , suggesting that temperature and moisture could affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(oxetan-3-ylidene)acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as CBL-?B, which is involved in the regulation of various cellular processes . The interaction between this compound and CBL-?B leads to the inhibition of the enzyme’s activity, thereby affecting the downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CBL-?B by this compound can lead to changes in the expression of genes involved in cell proliferation and apoptosis. This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of CBL-?B, preventing the enzyme from interacting with its substrates. This inhibition leads to a cascade of molecular events that ultimately result in changes in cellular function. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . This compound is stable when stored in a sealed, dry environment at temperatures below -20°C . Its stability may decrease over time, leading to potential degradation and reduced efficacy. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . At high doses, this compound may cause toxicity, leading to adverse effects such as organ damage or impaired physiological function. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function. The metabolic pathways of this compound are critical for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGHWOZWYWLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693399 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922500-91-2 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(oxetan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

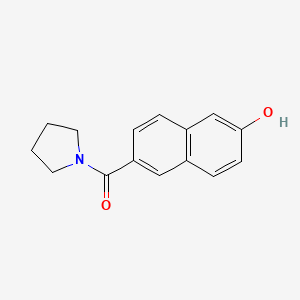
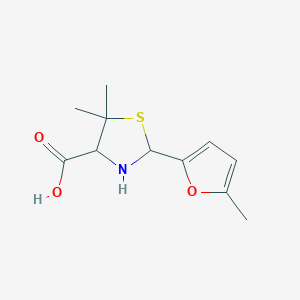

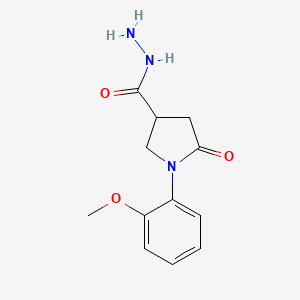
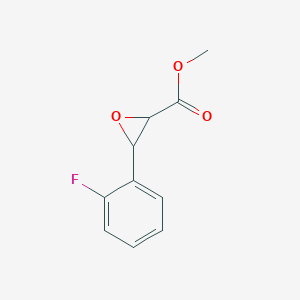
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)


![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)

